molecular formula C17H14N2O3S B2546595 Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114620-48-2

Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2546595
CAS RN: 1114620-48-2
M. Wt: 326.37
InChI Key: VZJLSXQFKFAWPC-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, is a derivative of the tetrahydroquinazoline family, which is known for its diverse pharmacological activities. The tetrahydroquinazoline scaffold is a common feature in compounds with potential anti-cancer activity, as well as those that may inhibit enzymes like methionine synthase, which is over-expressed in certain tumor cells .

Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives can be achieved through various methods. One approach involves the cyclization of substituted methyl anthranilates with isothiocyanates or the cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines . Another method includes the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . These methods provide a basis for the synthesis of the compound , although the specific synthesis details for this compound are not directly provided in the papers.

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives has been confirmed using various analytical techniques such as elemental analysis, 1H NMR, 13C NMR, LC/MS, and single-crystal X-ray diffraction . These techniques ensure the correct identification of the synthesized compounds and provide insights into their molecular conformations, which are essential for understanding their biological activities.

Chemical Reactions Analysis

Tetrahydroquinazoline derivatives can undergo various chemical reactions. For instance, methylation reactions have been studied, revealing regioselectivity in the alkylation process . Additionally, the oxidation of related compounds has been explored, leading to the formation of different products depending on the reaction conditions . These reactions are crucial for the modification and derivatization of the tetrahydroquinazoline core to enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinazoline derivatives, such as UV/Vis and IR spectra, are described to provide a comprehensive understanding of these compounds . The presence of strong intramolecular hydrogen bonds has been observed, which can influence the stability and reactivity of the compounds . These properties are important for predicting the behavior of the compounds in biological systems and for designing new derivatives with improved pharmacological profiles.

Scientific Research Applications

Synthetic Routes and Structural Analyses

Research has explored various synthetic routes and structural analyses related to compounds closely related to Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance, studies have described the synthesis of tetrahydroquinoline derivatives through reactions involving amino-acid derivatives, highlighting the Dieckmann cyclisation technique (Proctor, Ross, & Tapia, 1972)(Proctor, Ross, & Tapia, 1972). Similarly, the synthesis and structural elucidation of methyl tetrahydroquinoline carboxylates have been achieved, showcasing the potential for diverse chemical transformations and applications in chemical synthesis (Rudenko et al., 2013)(Rudenko et al., 2013).

Pharmacological Potential

The pharmacological potential of quinazolinone-based derivatives has been a significant area of interest. A study demonstrated the synthesis and biological evaluation of a new quinazolinone derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating promising anticancer properties (Riadi et al., 2021)(Riadi et al., 2021). Another research effort synthesized N-substituted derivatives exhibiting potent antibacterial activities, underscoring the antimicrobial potential of quinazolinone compounds (Desai, Dodiya, & Shihora, 2011)(Desai, Dodiya, & Shihora, 2011).

Molecular Docking and Antiviral Applications

Molecular docking studies have also been conducted to explore the interaction of quinazolinone derivatives with biological targets. For example, the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was studied, revealing its potential as an inhibitor of Hepatitis B Virus replication, highlighting the antiviral capabilities of these compounds (Kovalenko et al., 2020)(Kovalenko et al., 2020).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve understanding how it interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

methyl 3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-3-6-12(7-4-10)19-15(20)13-8-5-11(16(21)22-2)9-14(13)18-17(19)23/h3-9H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJLSXQFKFAWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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